ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate
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Overview
Description
Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate involves multiple steps. The starting materials typically include ethyl benzoate and 3-nitrobenzaldehyde. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester functional group but differs in its aromatic substituents and overall structure.
Ethyl 4-(3-(3-nitrophenyl)-5,7-dioxo-4a,5,7,7a,8,8a-hexahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindol-6(4H)-yl)benzoate: This compound is closely related but has slight differences in its ring structure and substituents.
Uniqueness
Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate is unique due to its complex structure, which includes multiple fused rings and functional groups.
Properties
Molecular Formula |
C25H21N3O7 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
ethyl 4-[5-(3-nitrophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate |
InChI |
InChI=1S/C25H21N3O7/c1-2-34-25(31)12-6-8-14(9-7-12)27-23(29)18-16-11-17(19(18)24(27)30)22-20(16)21(26-35-22)13-4-3-5-15(10-13)28(32)33/h3-10,16-20,22H,2,11H2,1H3 |
InChI Key |
OHAAUMHTNZXCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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